molecular formula C10H14N5O7P B12421751 Adenosine monophosphate-13C10,15N5

Adenosine monophosphate-13C10,15N5

Cat. No.: B12421751
M. Wt: 362.12 g/mol
InChI Key: UDMBCSSLTHHNCD-IADJQYSOSA-N
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Description

Adenosine monophosphate-13C10,15N5 is a stable isotope-labeled compound where the carbon atoms are labeled with carbon-13 and the nitrogen atoms are labeled with nitrogen-15. This compound is a derivative of adenosine monophosphate, a key cellular metabolite involved in energy homeostasis and signal transduction . The labeling of carbon and nitrogen atoms makes it particularly useful in various scientific research applications, including metabolic studies and nuclear magnetic resonance (NMR) spectroscopy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of adenosine monophosphate-13C10,15N5 typically involves the incorporation of carbon-13 and nitrogen-15 isotopes into the adenosine monophosphate molecule. This can be achieved through chemical synthesis or biosynthetic methods using labeled precursors. The reaction conditions often require precise control of temperature, pH, and solvent composition to ensure the incorporation of the isotopes at the desired positions .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using labeled precursors. The process includes multiple steps such as purification, crystallization, and quality control to achieve high purity and isotopic enrichment. The final product is often provided in the form of a disodium salt solution for ease of use in various applications .

Chemical Reactions Analysis

Types of Reactions: Adenosine monophosphate-13C10,15N5 can undergo various chemical reactions, including:

    Oxidation: Conversion to adenosine diphosphate or adenosine triphosphate.

    Reduction: Formation of adenosine.

    Substitution: Replacement of phosphate group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Typically involves reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Often uses reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Requires nucleophilic reagents like amines or thiols under mild to moderate conditions.

Major Products:

Scientific Research Applications

Adenosine monophosphate-13C10,15N5 has a wide range of applications in scientific research:

Mechanism of Action

Adenosine monophosphate-13C10,15N5 exerts its effects by participating in cellular metabolic processes. It acts as a substrate for various enzymes involved in energy metabolism and signal transduction. The labeled isotopes allow researchers to track the compound’s movement and transformation within biological systems, providing insights into its molecular targets and pathways .

Comparison with Similar Compounds

    Adenosine monophosphate-15N5: Labeled with nitrogen-15 only.

    Adenosine monophosphate-13C10: Labeled with carbon-13 only.

    Adenosine monophosphate-d12: Deuterium-labeled derivative.

Uniqueness: Adenosine monophosphate-13C10,15N5 is unique due to its dual labeling with both carbon-13 and nitrogen-15. This dual labeling provides more comprehensive data in metabolic studies and NMR spectroscopy compared to compounds labeled with a single isotope .

Properties

Molecular Formula

C10H14N5O7P

Molecular Weight

362.12 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(6-(15N)azanylpurin-9-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methyl dihydrogen phosphate

InChI

InChI=1S/C10H14N5O7P/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1

InChI Key

UDMBCSSLTHHNCD-IADJQYSOSA-N

Isomeric SMILES

[13CH]1=[15N][13C](=[13C]2[13C](=[15N]1)[15N]([13CH]=[15N]2)[13C@H]3[13C@@H]([13C@@H]([13C@H](O3)[13CH2]OP(=O)(O)O)O)O)[15NH2]

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N

Origin of Product

United States

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